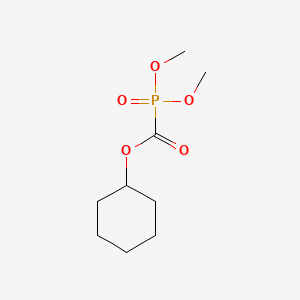
Phosphinecarboxylic acid, dimethoxy-, cyclohexyl ester, oxide
Cat. No. B8588469
M. Wt: 236.20 g/mol
InChI Key: ZCIOCIWGLSMXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04591583
Procedure details


From 24.8 g (0.20 mole) of trimethylphosphite and 32.1 g (0.20 mole) of cyclohexylchloroformate, (Y. Iwakura and A. Nabeya, J. Org. Chem. 25 (1960) 1118; M. E. Fourneau et al. Chem. Abstr. 16 (1922) 240; J. H. Saunders et al. J. Am. Chem. Soc. 73 (1951) 3797). (100° C., 2 hours). Yield 30 g (54%). Bp1.4-1.8 148°-151° C. nD21 1.4543.


Identifiers


|
REACTION_CXSMILES
|
C[O:2][P:3]([O:6][CH3:7])[O:4][CH3:5].[CH:8]1([O:14][C:15](Cl)=[O:16])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>>[CH:8]1([O:14][C:15]([P:3](=[O:2])([O:6][CH3:7])[O:4][CH3:5])=[O:16])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COP(OC)OC
|
Step Two
|
Name
|
|
|
Quantity
|
32.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)OC(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(100° C., 2 hours)
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Bp1.4-1.8 148°-151° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CCCCC1)OC(=O)P(OC)(OC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
